molecular formula C14H11NO2 B187266 Ethanedione, (4-aminophenyl)phenyl- CAS No. 31029-96-6

Ethanedione, (4-aminophenyl)phenyl-

Cat. No. B187266
CAS RN: 31029-96-6
M. Wt: 225.24 g/mol
InChI Key: JHBUKUKCTQDSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanedione, (4-aminophenyl)phenyl-, also known as 4,4'-Diaminodiphenyl Ether (DDE), is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has a molecular formula of C14H14N2O and a molecular weight of 226.28 g/mol.

Mechanism Of Action

The mechanism of action of Ethanedione, (4-aminophenyl)phenyl- is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors, allowing for the efficient transport of electrons and holes through the material.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethanedione, (4-aminophenyl)phenyl-. However, it has been found to be non-toxic and non-carcinogenic, making it a safe compound for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethanedione, (4-aminophenyl)phenyl- in laboratory experiments is its ability to act as a charge carrier in organic semiconductors. This property makes it a valuable building block for the synthesis of organic electronic materials. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in the laboratory.

Future Directions

There are several future directions for the use of Ethanedione, (4-aminophenyl)phenyl- in scientific research. One possible direction is the development of new organic semiconductors using this compound as a building block. Another direction is the investigation of its potential use in other areas of organic electronics, such as organic memory devices. Additionally, the development of new synthesis methods for Ethanedione, (4-aminophenyl)phenyl- could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of Ethanedione, (4-aminophenyl)phenyl-, involves the reaction of 4-nitrophenol with aniline in the presence of a catalyst such as palladium on carbon. The product obtained from this reaction is then reduced using hydrogen gas and a catalyst such as palladium on carbon to obtain Ethanedione, (4-aminophenyl)phenyl-. This method has been widely used for the synthesis of Ethanedione, (4-aminophenyl)phenyl- in the laboratory.

Scientific Research Applications

Ethanedione, (4-aminophenyl)phenyl- has been found to have potential use in various scientific research applications. One of its primary applications is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

properties

CAS RN

31029-96-6

Product Name

Ethanedione, (4-aminophenyl)phenyl-

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(4-aminophenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2

InChI Key

JHBUKUKCTQDSAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N

Pictograms

Irritant

solubility

33.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.